molecular formula C9H10Cl2N2O3S2 B1405231 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034157-40-7

4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate

Cat. No.: B1405231
CAS No.: 2034157-40-7
M. Wt: 329.2 g/mol
InChI Key: GHJSTCZOZLZHBP-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate is a high-purity chlorinated benzothiazole derivative supplied as a solid and intended for research and development purposes. This compound is a structurally versatile scaffold for medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds. The presence of chlorine atoms is of significant interest, as chlorinated heterocycles are pivotal motifs in modern drug discovery; over 250 FDA-approved drugs contain chlorine, and these compounds frequently demonstrate enhanced biological activity and metabolic stability . The benzothiazole core is a privileged structure in medicinal chemistry, with documented applications in the development of compounds for investigating immunomodulatory pathways and oncology targets . As a key synthetic intermediate, this chemical serves as a powerful building block for constructing organosulfur compounds and exploring structure-activity relationships (SAR) . The methanesulfonate salt form may improve solubility and handling characteristics for experimental use. Researchers utilize this and related structures to develop new therapeutic agents for a range of diseases, including cancer and immune-related disorders . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dichloro-3-methyl-1,3-benzothiazol-2-imine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2S.CH4O3S/c1-12-7-5(10)2-4(9)3-6(7)13-8(12)11;1-5(2,3)4/h2-3,11H,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJSTCZOZLZHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate typically involves the reaction of 4,6-dichloro-3-methylbenzothiazole with methanesulfonic acid. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate exhibit a wide range of biological activities:

  • Anti-inflammatory Activity : Derivatives synthesized from this compound have shown significant anti-inflammatory effects, particularly those with specific functional groups like methoxy at the sixth position in the benzothiazole ring .
  • Anticancer Potential : Studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The structure-activity relationship (SAR) suggests that modifications in substituents can enhance these properties .
  • Antimicrobial Properties : The presence of chlorine atoms in similar compounds has been linked to increased antibacterial activity against pathogens such as E. coli .

Case Studies and Research Findings

  • Anti-inflammatory Agents : A series of novel N-(benzo[d]thiazol-2-yl) derivatives were synthesized and evaluated for their anti-inflammatory activity. Compounds with specific substitutions showed promising IC50 values for COX-1 inhibition .
  • Anticancer Activity : Research on novel benzenesulfonamide derivatives revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing non-tumor cells, indicating potential for targeted cancer therapies .
  • Enzyme Inhibition Studies : Compounds derived from benzothiazole structures have been investigated for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Mechanism of Action

The mechanism of action of 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dichloro-2-methylbenzo[d]thiazole
  • 3-methylbenzo[d]thiazol-2(3H)-imine
  • 4-chloro-3-methylbenzo[d]thiazol-2(3H)-imine

Uniqueness

4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate is unique due to the presence of both chlorine and methyl groups on the benzothiazole ring, along with the methanesulfonate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4,6-Dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a benzo[d]thiazole core with dichloro and methyl substituents, and a methanesulfonate group that enhances its solubility. Its IUPAC name is this compound, with a CAS number of 2034157-40-7. The physical form is solid, and it typically exhibits a purity of 95% .

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Anti-inflammatory Activity : Derivatives synthesized from this compound have shown promising anti-inflammatory effects. For instance, compounds with specific substitutions demonstrated significant inhibition of cyclooxygenase enzymes (COX-1) .
  • Antitumor Activity : The compound's structure allows for interactions that may inhibit tumor growth. Various thiazole derivatives have been explored for their cytotoxic effects against cancer cell lines .
  • Antimicrobial Activity : Similar benzothiazole derivatives have been reported to possess antibacterial properties, making them potential candidates for antibiotic development .
  • Antiviral Properties : Some studies suggest that thiazole derivatives can exhibit antiviral activity, although specific data on this compound is limited .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes; significant IC50 values reported
AntitumorCytotoxic effects on various cancer cell lines
AntimicrobialEffective against certain bacterial strains
AntiviralPotential activity against viral infections (limited data available)

Case Study: Anti-inflammatory Effects

A study conducted on synthesized derivatives of this compound assessed their effectiveness in reducing inflammation in vitro. The results indicated that certain derivatives exhibited strong inhibitory effects on COX-1, with IC50 values significantly lower than those of standard anti-inflammatory drugs .

Case Study: Antitumor Activity

In another investigation, the antitumor potential was evaluated using various human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in inflammatory pathways suggests a direct interaction with active sites.
  • Cell Cycle Arrest : Evidence points to the induction of cell cycle arrest in cancer cells, preventing proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that the compound may influence ROS levels within cells, contributing to its cytotoxic effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine derivatives, and how can methanesulfonate counterions be introduced?

  • Methodological Answer :

  • Base-Mediated Condensation : Sodium tert-butoxide can facilitate two-component reactions between diazonium salts and thiourea derivatives, as demonstrated for structurally similar 3-aryl benzo[d]thiazole-2(3H)-imines (yields: ~50–75%). This method avoids chromatography and uses NMR (¹H, ¹³C) and elemental analysis for validation .
  • One-Pot Bromination-Condensation : α-Active methylene ketones can undergo bromination followed by thiocyanate substitution and amine condensation. Ethanol is a preferred solvent, and products are purified via recrystallization rather than chromatography .
  • Methanesulfonate Salt Formation : Post-synthesis, free bases can be treated with methanesulfonic acid in a polar solvent (e.g., methanol) under reflux. Salt formation is confirmed by solubility shifts and sulfonate-specific IR peaks (~1150–1200 cm⁻¹) .

Q. How should researchers validate the structural integrity of synthesized 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate?

  • Methodological Answer :

  • Spectroscopic Profiling : ¹H NMR (7.0–8.0 ppm for aromatic protons; ~10.1 ppm for imine NH) and ¹³C NMR (~160–170 ppm for C=Nimine) are critical. Methanesulfonate’s methyl group appears as a singlet at ~3.0–3.5 ppm in ¹H NMR .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., ±0.3% tolerance). Discrepancies may indicate residual solvents or incomplete salt formation .
  • X-ray Crystallography : Resolves ambiguities in imine tautomerism or counterion positioning, as seen in analogous thiazol-2(3H)-imine derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reaction outcomes when synthesizing 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine derivatives?

  • Methodological Answer :

  • Mechanistic Troubleshooting : For unexpected products (e.g., thiazolidinone vs. thiazole), use kinetic studies (varying temperature, base strength) and intermediate trapping. For example, brominated intermediates in one-pot syntheses may undergo unintended cyclization .
  • Isolation of Byproducts : Chromatography or fractional crystallization can isolate minor components. Compare their spectroscopic data with computational predictions (DFT or ab initio) to identify structural deviations .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV, tracking parent compound decay and hydrolysis byproducts (e.g., free thiazole or methanesulfonic acid release) .
  • Photostability Assays : Expose solid and dissolved samples to UV-Vis light (254–365 nm). Photodegradation pathways (e.g., ring contraction to isothiazolone) can be inferred from LC-MS fragmentation patterns .

Q. How can researchers optimize the regioselectivity of halogenation in benzo[d]thiazole derivatives?

  • Methodological Answer :

  • Directing Group Strategy : Use electron-withdrawing groups (e.g., Cl, NO₂) at specific positions to steer electrophilic substitution. For example, 4,6-dichloro substitution directs further functionalization to the 3-methyl position via steric and electronic effects .
  • Metal-Catalyzed Halogenation : Pd-catalyzed C–H activation can selectively introduce halogens. However, methanesulfonate’s acidity may require protecting the imine nitrogen during catalysis .

Data Analysis and Interpretation

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data for 4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine derivatives?

  • Methodological Answer :

  • Conformational Sampling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model all possible tautomers and conformers. Compare calculated NMR/IR spectra with experimental data to identify dominant forms .
  • Solvent Effect Modeling : Include implicit solvent models (e.g., PCM) in calculations, as polarity shifts can alter chemical shifts by 0.5–1.0 ppm .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive molecule development?

  • Methodological Answer :

  • Derivatization via Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids can introduce substituents at the 4,6-dichloro positions. Optimize Pd(PPh₃)₄ loading and solvent (e.g., DMF/H₂O) to retain methanesulfonate stability .
  • Biological Screening : Prioritize assays relevant to thiazole bioactivity (e.g., antimicrobial MIC tests, kinase inhibition). Use LogP calculations to predict membrane permeability, adjusting via counterion exchange (e.g., to tosylate for lipophilicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Reactant of Route 2
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4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate

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